molecular formula C13H12N2O4 B15016031 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid

4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid

Cat. No.: B15016031
M. Wt: 260.24 g/mol
InChI Key: PMPLCIKBEQWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with carboxylic acid and carboxyethylamino substituents, making it a versatile scaffold for various chemical transformations and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are widely used for the large-scale synthesis of quinoline compounds . These methods offer advantages in terms of efficiency, scalability, and environmental sustainability.

Mechanism of Action

The mechanism of action of 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-(2-carboxyethylamino)quinoline-3-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c16-11(17)5-6-14-12-8-3-1-2-4-10(8)15-7-9(12)13(18)19/h1-4,7H,5-6H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

PMPLCIKBEQWTOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.